N-[2-(8-(3,4-dihydroisoquinoléin-2(1H)-ylméthyl)-1,3-diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-yl)acétyl]amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la méthyltransférase d'arginine protéique 5 (PRMT5)
- Résultats de la recherche:
Études biochimiques et activité insecticide
- Contexte d'application:
Activité anticonvulsivante
- Contexte de la recherche:
Inhibition de l'AKR1C3
Mécanisme D'action
Target of Action
CCG-29097, also known as 2-[8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process involved in various pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Mode of Action
CCG-29097 inhibits the nuclear accumulation of MRTF-A, thereby suppressing the transcriptional regulation mediated by Rho/SRF . This inhibition disrupts Rho signaling, which is essential for various cellular functions . The S-isomer of CCG-1423, a stereoisomer of CCG-29097, has been found to exhibit higher inhibitory effects on the cellular events triggered by MRTF-A activation .
Biochemical Pathways
It is known that the compound interferes with the rho/srf-mediated transcriptional regulation . This disruption can affect various cellular functions and pathways, potentially influencing processes such as cell migration, tissue fibrosis, and atherosclerosis .
Result of Action
The inhibition of MRTF-A by CCG-29097 results in the suppression of several pathological processes. These include the migration of cancer cells, the development of tissue fibrosis, and the formation of atherosclerotic lesions . The compound’s action also leads to changes in the actin cytoskeleton and mitochondria .
Activité Biologique
The compound 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide (CAS Number: 851938-29-9) is a complex organic molecule that integrates a purine core with isoquinoline derivatives. This structure suggests potential interactions with various biological targets, particularly in neurological contexts. Given its unique pharmacophore, this article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C19H22N6O3, with a molecular weight of approximately 382.424 g/mol. The structure features a 1,3-dimethyl-2,6-dioxopurine moiety, which is known for its biological significance in modulating signaling pathways and influencing neurotransmitter systems.
Research indicates that compounds similar to 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide exhibit significant biological activities through various mechanisms:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown potent inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibition of AChE increases acetylcholine levels in the brain, potentially improving cognitive function .
- Monoamine Oxidase Inhibition : The compound may also interact with monoamine oxidases (MAOs), which are involved in the breakdown of neurotransmitters. Inhibiting MAOs can enhance mood and cognitive function by increasing neurotransmitter availability .
- Blood-Brain Barrier Penetration : The ability to cross the blood-brain barrier (BBB) is crucial for any neuroactive compound. Preliminary studies suggest that this compound can effectively penetrate the BBB, making it a potential candidate for treating neurodegenerative diseases .
In Vitro Studies
In vitro studies have shown that compounds structurally related to 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide possess significant biological activity:
Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
---|---|---|---|
Compound 3e | 0.28 | 0.91 | 2.81 |
Compound 49 | N/A | N/A | 0.0029 |
These values indicate that certain derivatives exhibit strong inhibitory effects on AChE and MAO-B enzymes .
Case Studies
Several case studies have investigated the efficacy of compounds similar to 2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide :
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds exhibiting similar structures have demonstrated improvements in memory and cognitive function due to their dual inhibition of AChE and MAOs .
- Neuroprotection : Studies have indicated that these compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Propriétés
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-22-17-16(18(27)23(2)19(22)28)25(10-14(20)26)15(21-17)11-24-8-7-12-5-3-4-6-13(12)9-24/h3-6H,7-11H2,1-2H3,(H2,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZMVNGDUCZOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.